Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate
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Overview
Description
Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in the pharmaceutical industry due to its presence in various drug molecules . The compound is a tosylate salt, which means it is combined with a tosylate group to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functionalization reactions . For Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate, the synthetic route may involve the following steps:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functionalization: Introduction of the diphenylacetyl group through acylation reactions.
Tosylation: Conversion to the tosylate salt by reacting with tosyl chloride under basic conditions.
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the diphenylacetyl group to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen or the tosylate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, dimethylformamide.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer activities.
Piperidinium-functionalized compounds: Used in various industrial applications, including fuel cells and water electrolysis.
Uniqueness
Piperidinium, 4-((diphenylacetyl)oxy)-1,1-dimethyl-, tosylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its tosylate form enhances solubility and stability, making it suitable for various applications .
Properties
CAS No. |
81405-12-1 |
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Molecular Formula |
C28H34NO5S+ |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26NO2.C7H8O3S/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h3-12,19-20H,13-16H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1; |
InChI Key |
BZQIXZORXWWCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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